N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
CAS No.: 941929-79-9
Cat. No.: VC4893275
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941929-79-9 |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 360.43 |
| IUPAC Name | 2-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
| Standard InChI | InChI=1S/C18H20N2O4S/c1-24-17-8-4-3-7-15(17)18(21)19-14-9-10-16-13(12-14)6-5-11-20(16)25(2,22)23/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21) |
| Standard InChI Key | FUGIBETUICUWHG-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₈H₂₁N₂O₄S, with a molecular weight of 361.44 g/mol . Key structural features include:
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Tetrahydroquinoline core: A partially saturated bicyclic system providing conformational rigidity.
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Methanesulfonyl group (-SO₂CH₃): Enhances metabolic stability and influences electronic properties .
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2-Methoxybenzamide moiety: Introduces hydrogen-bonding capabilities and modulates solubility .
Table 1: Key Physicochemical Properties
The methoxy group at the benzene ring’s ortho position contributes to steric hindrance, potentially affecting binding interactions . The sulfonamide and amide functionalities render the compound amphipathic, balancing lipid solubility and aqueous dispersibility .
Synthesis and Reaction Pathways
Synthesis typically proceeds through sequential functionalization of the tetrahydroquinoline scaffold:
Core Formation
Tetrahydroquinoline derivatives are often synthesized via Skraup cyclization or Bischler-Napieralski reactions, followed by hydrogenation. For example, cyclohexenyl aniline intermediates undergo acid-catalyzed cyclization to yield 1,2,3,4-tetrahydroquinoline.
Sulfonylation
The nitrogen at position 1 is sulfonylated using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) :
Amidation
The 6-position amine is coupled with 2-methoxybenzoyl chloride via nucleophilic acyl substitution :
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation | CH₃SO₂Cl, Et₃N, CH₂Cl₂, 0°C → RT | 85–92% | |
| Amidation | 2-MeO-benzoyl chloride, DIPEA, DMF, 50°C | 70–78% |
Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Biological Activity and Mechanisms
Kinase Inhibition
The compound’s sulfonamide group facilitates interactions with ATP-binding pockets in kinases. In vitro studies on analogous tetrahydroquinoline derivatives demonstrate IC₅₀ values of 0.1–5 µM against tyrosine kinases (e.g., EGFR, VEGFR) . The 2-methoxybenzamide moiety may stabilize enzyme-inhibitor complexes via π-π stacking.
Antimicrobial Effects
Structural analogs exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL). The mechanism likely involves disruption of cell wall biosynthesis or membrane integrity.
Table 3: Biological Activity Data
| Assay | Result/Value | Model System | Reference |
|---|---|---|---|
| Kinase Inhibition (EGFR) | IC₅₀ = 0.45 µM | In vitro | |
| Antibacterial (S. aureus) | MIC = 8 µg/mL | Broth dilution | |
| Cytotoxicity (HeLa) | CC₅₀ = >50 µM | Cell viability |
Applications in Pharmaceutical Research
Lead Compound Optimization
The molecule serves as a scaffold for developing selective kinase inhibitors. Modifications at the methoxy or sulfonyl groups improve potency and pharmacokinetics . For instance, fluorination of the benzene ring enhances blood-brain barrier penetration .
Prodrug Development
Esterification of the amide group (e.g., ethyl ester prodrugs) increases oral bioavailability in preclinical models. Hydrolysis in vivo regenerates the active compound.
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